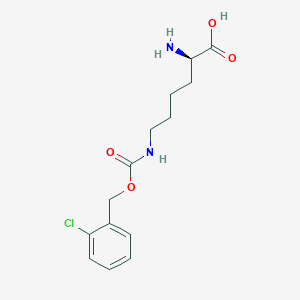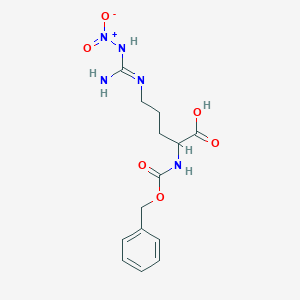
Z-Lys(Z)-OH
Descripción general
Descripción
Z-Lys(Z)-OH: , also known as N-α-benzyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis as a protecting group for the amino group of lysine. The benzyloxycarbonyl (Z) group protects the amino group from unwanted reactions during peptide chain assembly, allowing for the controlled and precise synthesis of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Lys(Z)-OH typically involves the protection of the amino group of lysine with the benzyloxycarbonyl (Z) group. This can be achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Lysine+Benzyloxycarbonyl chloride→this compound
The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of lysine, followed by purification and quality control to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions: Z-Lys(Z)-OH undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis, yielding free lysine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to remove the benzyloxycarbonyl group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products:
Hydrolysis: Free lysine is obtained.
Substitution: Various substituted lysine derivatives are formed.
Oxidation and Reduction: Oxidized or reduced forms of lysine derivatives are produced.
Aplicaciones Científicas De Investigación
Chemistry: Z-Lys(Z)-OH is widely used in peptide synthesis for the preparation of peptides and proteins. It serves as a building block in the synthesis of complex peptides, allowing for the incorporation of lysine residues with protected amino groups.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine: this compound is utilized in the synthesis of peptide-based pharmaceuticals. It is used to create peptide drugs that target specific proteins or enzymes, offering potential treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic assays and biosensors.
Mecanismo De Acción
The mechanism of action of Z-Lys(Z)-OH involves the protection of the amino group of lysine through the formation of a stable amide bond with the benzyloxycarbonyl group. This prevents unwanted side reactions during peptide synthesis, allowing for the controlled assembly of peptides. The protected amino group can be selectively deprotected under specific conditions, enabling the incorporation of lysine residues into peptides.
Comparación Con Compuestos Similares
N-α-benzyloxycarbonyl-L-arginine (Z-Arg(Z)-OH): Similar to Z-Lys(Z)-OH, this compound is used as a protecting group for the amino group of arginine.
N-α-benzyloxycarbonyl-L-ornithine (Z-Orn(Z)-OH): This compound is used to protect the amino group of ornithine during peptide synthesis.
N-α-benzyloxycarbonyl-L-histidine (Z-His(Z)-OH): Used to protect the amino group of histidine.
Uniqueness: this compound is unique in its ability to protect the amino group of lysine specifically. Its stability and ease of removal make it a preferred choice in peptide synthesis. Compared to other protecting groups, this compound offers better control over the synthesis process, ensuring high purity and yield of the final peptide product.
Propiedades
IUPAC Name |
(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZXFNUZFTZCFD-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260463 | |
| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-39-0 | |
| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2,N6-dibenzyloxycarbonyl-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















